molecular formula C25H50O3 B12808139 Methyl 22-hydroxytetracosanoate CAS No. 18060-84-9

Methyl 22-hydroxytetracosanoate

Cat. No.: B12808139
CAS No.: 18060-84-9
M. Wt: 398.7 g/mol
InChI Key: FAMUOPKVDONMAX-UHFFFAOYSA-N
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Description

Methyl 22-hydroxytetracosanoate, also known as methyl cerebronate, is a hydroxylated fatty acid methyl ester. It is a derivative of tetracosanoic acid, featuring a hydroxyl group at the 22nd carbon position. This compound is found in various natural sources, including mature and immature strawberry homogenates, certain sponges, sediment samples, and the aerial parts of Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 22-hydroxytetracosanoate can be synthesized through the esterification of 22-hydroxytetracosanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 22-hydroxytetracosanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation units .

Chemical Reactions Analysis

Types of Reactions

Methyl 22-hydroxytetracosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 22-hydroxytetracosanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 22-hydroxytetracosanoate involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxytetracosanoate: Another hydroxylated fatty acid methyl ester with the hydroxyl group at the 2nd carbon position.

    Methyl 22-hydroxyhexacosanoate: A similar compound with a longer carbon chain.

    Methyl 22-hydroxybehenate: A related compound with a shorter carbon chain

Uniqueness

Methyl 22-hydroxytetracosanoate is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity and interaction with biological systems, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

18060-84-9

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

methyl 22-hydroxytetracosanoate

InChI

InChI=1S/C25H50O3/c1-3-24(26)22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25(27)28-2/h24,26H,3-23H2,1-2H3

InChI Key

FAMUOPKVDONMAX-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCCCCCCCCCCCCCCCC(=O)OC)O

Origin of Product

United States

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